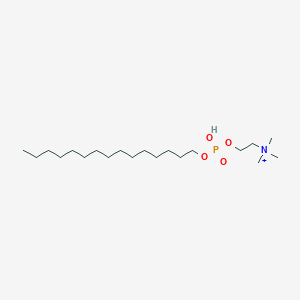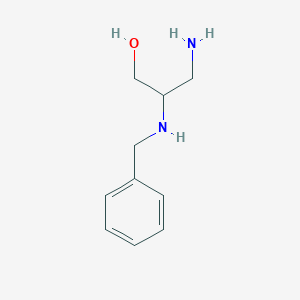
(R)-3-amino-2-(benzylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-amino-2-(benzylamino)propan-1-ol” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-3-amino-2-(benzylamino)propan-1-ol” consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details or the 3D conformation are not provided in the available resources.Applications De Recherche Scientifique
Antifungal Agents
Continuous studies in medicinal chemistry have led to the synthesis and analysis of compounds related to "(R)-3-amino-2-(benzylamino)propan-1-ol" for their potential as antifungal agents. These efforts include the development of 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, showcasing significant activity against Candida albicans due to the critical role of pi-pi stacking and hydrogen bonding interactions within the target's active site (Giraud et al., 2009).
Organic Synthesis
The compound has been a focal point in organic synthesis, particularly in the development of efficient, scalable syntheses of related amino alcohols. Research in this area has led to the creation of alternative synthetic routes offering control over the regiochemistry and stereochemistry of amino alcohol derivatives. This includes the synthesis of compounds like (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol , demonstrating the process's adaptability and efficiency in producing complex molecules with defined stereochemical configurations (Young et al., 2012).
Catalysis and Inhibitory Activities
Further research has explored the catalytic applications and inhibitory activities of compounds derived from "(R)-3-amino-2-(benzylamino)propan-1-ol." This includes studies on Src kinase inhibition and anticancer activities, where derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have shown promise as inhibitors of Src kinase, an enzyme implicated in the progression of cancer, demonstrating the compound's versatility in addressing complex biological targets (Sharma et al., 2010).
Radioligands for Neurological Research
The synthesis and biological characterization of related N-benzyl-aminoalcohols have been investigated for their affinity towards serotonin and dopamine receptors, highlighting their potential as radioligands in neurological research. These studies aim to develop diagnostic tools for mapping receptor distribution in the brain, offering insights into various neurological conditions (Guarna et al., 2001).
Material Science and Corrosion Inhibition
In material science, tertiary amines derived from 1,3-di-amino-propan-2-ol, related to "(R)-3-amino-2-(benzylamino)propan-1-ol," have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. This research underscores the compound's applicability in industrial settings, demonstrating its role in protecting materials from degradation (Gao et al., 2007).
Safety And Hazards
According to the Safety Data Sheet, if “®-3-amino-2-(benzylamino)propan-1-ol” is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical contacts the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .
Orientations Futures
The future directions of “®-3-amino-2-(benzylamino)propan-1-ol” are not specified in the available resources. As a research chemical, it may be the subject of ongoing or future studies to determine its potential applications and properties. It’s important to note that this compound is not intended for medicinal, household, or other uses .
Propriétés
IUPAC Name |
(2R)-3-amino-2-(benzylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWZWVVLWDIRJQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-amino-2-(benzylamino)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

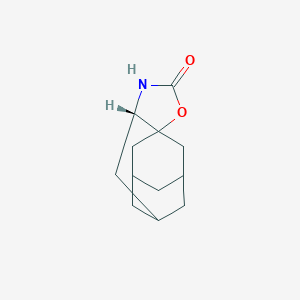

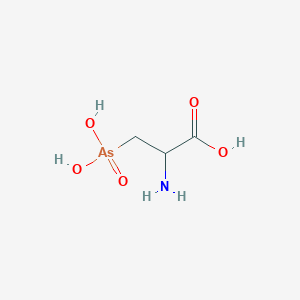
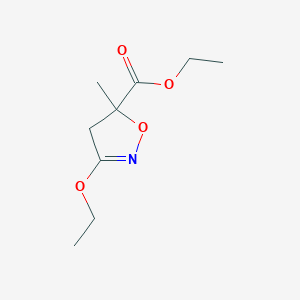
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
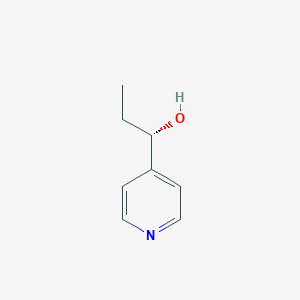


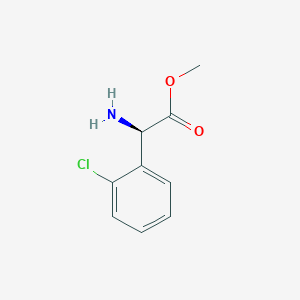
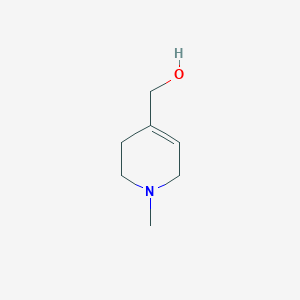

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)

